3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Description
3-Nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a pyridin-3-yl group at the 4-position and a nitro group at the 3-position of the benzamide moiety. This compound is structurally related to bioactive molecules targeting enzymes, kinases, and viral proteases. Its core structure facilitates hydrogen bonding and π-π interactions, critical for binding to biological targets .
Properties
IUPAC Name |
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14(10-3-1-5-12(7-10)19(21)22)18-15-17-13(9-23-15)11-4-2-6-16-8-11/h1-9H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCUZBHFWNRVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330303 | |
| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477544-84-6 | |
| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivativeThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-amino-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound with a nitro group, a pyridine moiety, and a thiazole ring, making it potentially useful in various scientific fields, especially medicinal chemistry. It is classified as an aromatic amide because of its benzamide structure.
Synthesis
this compound can be synthesized through multi-step organic reactions involving nitration and cyclization. Precise temperature control and solvents like dichloromethane or ethanol are often required, and industrial production may use continuous flow reactors for better efficiency and consistency.
Chemical Reactions
This compound can participate in several chemical reactions, using common reagents. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used for structural characterization.
Potential applications
Studies suggest that similar compounds may have anti-inflammatory and antimicrobial activities, indicating potential therapeutic applications.
Other similar compounds include:
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine This compound has a molecular weight of 312.3 g/mol and the molecular formula C15H12N4O2S .
- 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide This compound, also known as Antimycobacterial agent-4, has the molecular formula C15H10N4O3S and a molecular weight of 326.33 .
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights key structural analogs and their functional group variations, biological activities, and applications:
Key Observations:
- Nitro vs.
- Thiazole Modifications : Pyridin-3-yl substitution at the thiazole 4-position (shared with masitinib) may enhance kinase selectivity, as seen in masitinib’s KIT inhibition .
- Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., N-(4-tert-butyl-1,3-thiazol-2-yl)-4-sulfamoylbenzamide) exhibit distinct solubility and hydrogen-bonding profiles compared to benzamides .
Antiviral and Antiparasitic Activity:
- 2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide and NTF inhibit hepatitis B/C replication and protozoan parasites (e.g., Giardia), attributed to nitro group-mediated redox interference and thiazole ring interactions with viral polymerases .
Kinase Inhibition:
- Masitinib demonstrates dual activity against KIT and SARS-CoV-2 3CLpro, highlighting the therapeutic versatility of pyridin-3-yl-thiazole benzamides .
- Computational docking studies suggest the nitro group in the target compound may stabilize interactions with ATP-binding pockets of kinases, though experimental validation is needed .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Structure Insights: The target compound’s planar amide group and nitro-thiazole dihedral angles (4.07°–47.09°) resemble those of 2-nitro-N-(5-nitrothiazol-2-yl)benzamide, facilitating similar hydrogen-bonded chains (N–H⋯O and C–H⋯O) in crystal lattices . These interactions correlate with improved stability and bioavailability compared to non-planar analogs.
Biological Activity
3-Nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that combines a nitro group, a pyridine moiety, and a thiazole ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. Research into this compound has indicated various therapeutic applications, including antimicrobial and anti-inflammatory properties.
Chemical Formula
- Molecular Formula : C15H10N4O3S
- Molecular Weight : 326.33 g/mol
Structural Features
The compound features:
- A benzamide core , which is typical of many pharmaceutical agents.
- A nitro group that enhances biological activity.
- A thiazole ring that contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nitration and cyclization. Common solvents used in these reactions include dichloromethane and ethanol, with specific temperature controls required for optimal yield.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of benzamide have been tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin. In vitro studies suggest that this compound may also inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, likely due to its ability to interact with biological targets such as enzymes and receptors involved in inflammatory pathways. Studies on related compounds indicate that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
The mechanism of action for this compound is believed to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes that play a role in bacterial metabolism or inflammatory processes.
- Receptor interaction : It may bind to receptors involved in pain and inflammation signaling pathways.
Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of various benzamide derivatives, this compound was found to have an MIC value of 12.5 μg/mL against Staphylococcus aureus, indicating moderate activity compared to control substances .
Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory effects of thiazole-containing compounds. The results showed that compounds with similar structures could significantly reduce inflammation in animal models by decreasing the levels of inflammatory markers such as TNF-alpha and IL-6.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H10N4O3S |
| Molecular Weight | 326.33 g/mol |
| Antimicrobial MIC (S. aureus) | 12.5 μg/mL |
| Anti-inflammatory Markers | Decreased TNF-alpha & IL-6 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide?
- Methodology : The compound can be synthesized via acylation of 4-pyridin-3-yl-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride in acetonitrile under reflux conditions. Purification involves solvent evaporation and recrystallization to achieve high purity (>95%) . Confirm product identity using -NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and LC-MS (expected [M+H] at m/z ~341).
Q. How is the molecular structure of this compound characterized?
- Methodology : X-ray crystallography reveals key structural features:
- Planarity of the central amide group (r.m.s. deviation <0.05 Å) with dihedral angles of ~35° between the benzamide and thiazole rings .
- Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, which may influence solubility and polymorphism .
- Confirm via single-crystal XRD (monoclinic P2/c space group, a = ~12.36 Å, b = ~8.95 Å) .
Q. What analytical techniques are critical for purity assessment?
- Methodology :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity.
- Elemental Analysis : Match calculated (C, H, N, S) and observed values within ±0.3% .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset >200°C suggests suitability for high-temperature applications .
Advanced Research Questions
Q. How to design experiments to evaluate its kinase inhibition profile?
- Methodology :
- In vitro kinase assays : Screen against recombinant kinases (e.g., c-Kit, PDGFR) using ATP-competitive assays (IC determination via fluorescence polarization) .
- Cellular assays : Test in Ba/F3 cells expressing oncogenic kinases (e.g., Δ27 mutant) to assess growth inhibition (GI) and selectivity .
- Counteract false positives : Include control compounds (e.g., imatinib) and validate via Western blotting for phosphorylated targets .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Solubility optimization : Use DMSO stock solutions (<10 mM) with fresh preparation to avoid aggregation artifacts .
- Metabolic stability : Compare liver microsome half-life (e.g., human vs. murine) to explain species-specific discrepancies .
- Off-target profiling : Employ kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. What strategies mitigate polymorphism during crystallization?
- Methodology :
- Solvent screening : Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents to favor specific polymorphs .
- Seeding : Introduce pre-formed crystals of the desired polymorph during slow evaporation.
- Temperature control : Crystallize at 4°C to slow nucleation and reduce kinetic polymorph formation .
Q. How to analyze structure-activity relationships (SAR) for thiazole-based benzamides?
- Methodology :
- Substituent variation : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups at the benzamide para-position to assess impact on kinase binding .
- Molecular docking : Use AutoDock Vina to model interactions with c-Kit’s ATP-binding pocket (e.g., hydrogen bonding with Cys673) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
